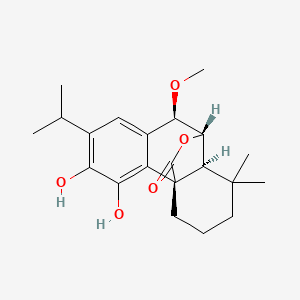

7beta-Methoxyrosmanol

Description

Contextualizing Phenolic Diterpenes in Natural Product Chemistry

Phenolic diterpenes represent a significant class of natural products characterized by a twenty-carbon diterpene skeleton that has undergone aromatization and subsequent phenolic modifications. mdpi.comnih.gov These compounds are predominantly found in the plant kingdom, especially within species of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia species). acgpubs.orgresearchgate.netmdpi.com The core structure is typically an abietane-type diterpene, which features a distinctive three-ring system. mdpi.com

In the field of natural product chemistry, phenolic diterpenes are of profound interest due to their vast structural diversity and potent biological activities. mdpi.comnih.gov Their biosynthesis often involves complex enzymatic processes, including oxidations and rearrangements, leading to a wide array of derivatives. researchgate.net Key examples that form the basis of this class include carnosic acid and carnosol (B190744), which are considered major bioactive components in rosemary and sage. mdpi.commdpi.com These precursor molecules can be enzymatically converted or oxidized into other related diterpenes, such as rosmanol (B1679572) and epirosmanol. mdpi.com The presence of a catechol (ortho-dihydroxybenzene) group in many of these compounds is a crucial structural feature, contributing significantly to their bioactivity. mdpi.comchemfaces.com The academic pursuit of these molecules is driven by their demonstrated antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties, making them valuable leads for the development of new therapeutic agents. mdpi.comacgpubs.org

Research Trajectory and Significance of 7beta-Methoxyrosmanol

This compound is an abietane-type phenolic diterpene that has been identified in various plant species, including Salvia officinalis (common sage) and Salvia canariensis. chemfaces.comresearchgate.netnih.gov It is structurally related to more abundant diterpenes like rosmanol, differing by the presence of a methoxy (B1213986) group at the C-7beta position. researchgate.nettargetmol.com The isolation and structural elucidation of this compound have been accomplished through detailed spectroscopic analysis, primarily using one- and two-dimensional nuclear magnetic resonance (NMR) and mass spectrometry. mdpi.com

The research significance of this compound stems from its position within the broader investigation into the biological activities of phenolic diterpenes. Studies have explored its potential in several areas, with a notable focus on its cytotoxic and antioxidant activities. chemfaces.comnih.govmdpi.comjournaljpri.compasteur.ac.ir For instance, research on various phenolic diterpenes isolated from Salvia species has highlighted their potential as antitumor and antimicrobial agents. mdpi.comresearchgate.net

Table 1: Selected Research Findings on Phenolic Diterpenes from Salvia Species

| Compound | Plant Source | Investigated Biological Activity | Reference |

| This compound | Salvia officinalis | Acetylcholine esterase (AChE) inhibition | chemfaces.com |

| Rosmanol | Rosmarinus officinalis | Antitumor effects on neuroblastoma cells | researchgate.net |

| Epirosmanol | Rosmarinus officinalis | Antitumor effects on neuroblastoma cells | researchgate.net |

| Carnosol | Salvia canariensis | Cytotoxic and antimicrobial activities | researchgate.net |

| Sageone | Salvia officinalis | Acetylcholine esterase (AChE) inhibition | chemfaces.com |

| Sibiriquinone A | Salvia miltiorrhiza | Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) | bohrium.com |

| Cryptotanshinone | Salvia miltiorrhiza | Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) | bohrium.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,8R,9S,10S)-3,4-dihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-10(2)11-9-12-13(15(23)14(11)22)21-8-6-7-20(3,4)18(21)17(16(12)25-5)26-19(21)24/h9-10,16-18,22-23H,6-8H2,1-5H3/t16-,17-,18+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPVHIQPSAZTLC-WIRSXHRWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Isolation, Purification, and Structural Elucidation of 7beta Methoxyrosmanol

Advanced Chromatographic Separation Techniques for Natural Product Isolation

The journey to obtaining pure 7β-methoxyrosmanol from its natural matrix, primarily the leaves and aerial parts of Salvia species like Salvia officinalis, is a multi-step process reliant on advanced chromatographic techniques. The initial step typically involves the extraction of the plant material with a suitable solvent, such as methanol (B129727) or a dichloromethane-methanol mixture, to create a crude extract containing a complex mixture of phytochemicals. mdpi.comresearchgate.netnih.gov

To isolate 7β-methoxyrosmanol from this intricate mixture, researchers employ a series of chromatographic purifications. A common strategy involves repeated column chromatography over silica (B1680970) gel. mdpi.comnih.gov This technique separates compounds based on their polarity, with different solvent systems (mobile phases) of varying polarities being used to elute the compounds from the silica gel (stationary phase). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

For further purification and to achieve high purity, more advanced techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) are often utilized. mdpi.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase is used. This method is highly efficient for separating closely related compounds, ensuring the isolation of 7β-methoxyrosmanol in a pure form suitable for detailed structural analysis. The use of Sephadex LH-20 column chromatography, a type of size-exclusion chromatography, has also been reported in the purification of related diterpenes from Salvia species, which separates molecules based on their size. mdpi.comnih.gov

Sophisticated Spectroscopic Approaches for 7β-Methoxyrosmanol Structural Elucidation

Once a pure sample of 7β-methoxyrosmanol is obtained, a battery of sophisticated spectroscopic techniques is employed to meticulously piece together its molecular structure, including its stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) in Elucidating 7β-Methoxyrosmanol Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 7β-methoxyrosmanol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

However, to unravel the complex stereochemistry of a molecule like 7β-methoxyrosmanol, 2D NMR techniques are essential. libretexts.orglongdom.org Experiments such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all proton and carbon signals. The HMBC experiment is particularly powerful as it reveals long-range (2-3 bond) correlations, which helps in connecting different parts of the molecule. The relative stereochemistry of the compound can then be deduced from the analysis of coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments, such as NOESY, which identify protons that are close in space.

A representative table of the ¹³C NMR chemical shifts for 7β-methoxyrosmanol is provided below, showcasing the data used in its structural confirmation.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 30.5 |

| 2 | 18.9 |

| 3 | 41.5 |

| 4 | 33.8 |

| 5 | 52.1 |

| 6 | 21.8 |

| 7 | 83.5 |

| 8 | 130.8 |

| 9 | 120.2 |

| 10 | 48.7 |

| 11 | 145.2 |

| 12 | 143.9 |

| 13 | 124.5 |

| 14 | 138.6 |

| 15 | 26.9 |

| 16 | 22.5 |

| 17 | 22.5 |

| 18 | 33.1 |

| 19 | 21.5 |

| 20 | 178.9 |

| 7-OCH₃ | 56.4 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, HRMS allows for the calculation of the elemental composition, which is a fundamental piece of information for an unknown compound. longdom.orguni-saarland.de For 7β-methoxyrosmanol (C₂₁H₂₈O₅), HRMS would confirm its molecular weight of 360.1937 g/mol .

Tandem Mass Spectrometry (MS/MS) provides further structural insights by analyzing the fragmentation patterns of the molecular ion. akjournals.comcapes.gov.brmdpi.com In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The way a molecule breaks apart provides a "fingerprint" that can be used to deduce its structure. For abietane (B96969) diterpenes like 7β-methoxyrosmanol, characteristic fragmentation patterns, such as the loss of water, carbon monoxide, and methyl or isopropyl groups, help to confirm the presence of specific structural motifs. The analysis of these fragmentation pathways is a key step in the confirmation of the proposed structure.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR and MS provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. cam.ac.uknih.gov This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal of 7β-methoxyrosmanol, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern.

By analyzing this pattern, crystallographers can generate a three-dimensional electron density map of the molecule, which reveals the precise position of each atom in space. nih.gov The crystal structure of 7-methoxyrosmanol has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 250572. nih.govresearchgate.net This crystallographic data provides the ultimate proof of the compound's structure and stereochemistry, confirming the β-orientation of the methoxy (B1213986) group at the C-7 position.

Computational Methods for Structure Verification and Prediction (e.g., DFT calculations for ¹³C NMR)

In modern natural product chemistry, computational methods, particularly Density Functional Theory (DFT), play an increasingly important role in structure verification and prediction. mdpi.commdpi.comnih.gov DFT calculations can be used to predict the ¹³C NMR chemical shifts of a proposed structure. These calculated shifts can then be compared with the experimental data. A good correlation between the calculated and experimental values provides strong support for the correctness of the proposed structure. mdpi.com

This approach is particularly useful for complex molecules with multiple stereocenters, where several possible isomers might be consistent with the initial spectroscopic data. By calculating the expected NMR spectra for all possible diastereomers, the one that best matches the experimental data can be identified. This computational approach serves as a powerful complementary tool to experimental methods for the accurate structural assignment of compounds like 7β-methoxyrosmanol.

Integrated Analytical Platforms for Comprehensive Characterization (e.g., LC-NMR, GC-MS)

The analysis of complex natural product extracts has been revolutionized by the development of integrated or "hyphenated" analytical platforms. These techniques couple a separation method, such as liquid chromatography (LC) or gas chromatography (GC), directly with a spectroscopic detection method, like mass spectrometry (MS) or NMR.

LC-MS/MS is a widely used technique for the rapid screening and identification of known compounds in complex mixtures, such as Salvia extracts. akjournals.comcapes.gov.brmdpi.com It allows for the tentative identification of compounds based on their retention time and fragmentation pattern, which can be compared to a database of known compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.govmdpi.compreprints.orginnovationinfo.org While 7β-methoxyrosmanol itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for characterizing the chemical profile of the essential oil fraction of Salvia species, which can provide important chemotaxonomic information.

More recently, the coupling of liquid chromatography with NMR spectroscopy (LC-NMR) has emerged as a powerful tool for the direct structural elucidation of compounds within a complex mixture, bypassing the need for tedious isolation. This technique allows for the acquisition of high-quality NMR data for individual components of an extract as they elute from the LC column. This is particularly advantageous for the analysis of minor or unstable compounds that are difficult to isolate in sufficient quantities for offline NMR analysis.

Biosynthetic Pathways and Enzymology of 7beta Methoxyrosmanol

Precursor Identification and Early Stage Biosynthesis

The biosynthesis of 7beta-methoxyrosmanol, like other abietane-type diterpenes, originates from the general isoprenoid pathway. The fundamental building blocks are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.

These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately geranylgeranyl pyrophosphate (GGPP), a 20-carbon precursor. The cyclization of GGPP is a critical step, catalyzed by diterpene synthases, which leads to the formation of the characteristic abietane (B96969) skeleton. This core structure then undergoes a series of oxidative modifications.

A key intermediate in the biosynthesis of many bioactive abietane diterpenes found in plants like Salvia officinalis and Rosmarinus officinalis is carnosic acid . Evidence suggests that carnosic acid serves as a precursor to rosmanol (B1679572), which is then further modified to yield this compound. researchgate.net The initial steps, therefore, involve the intricate conversion of GGPP to the pivotal intermediate, carnosic acid.

Enzymatic Steps and Key Biotransformations in this compound Formation

The biotransformation of carnosic acid to this compound involves a cascade of enzymatic reactions, primarily oxidations and a key methylation step. While the entire enzymatic sequence has not been fully elucidated in a single study, a putative pathway can be constructed based on the identified intermediates and known enzymatic activities in related pathways.

Following its synthesis, carnosic acid undergoes oxidation to form carnosol (B190744) . researchgate.net Carnosol is then believed to be converted to rosmanol . researchgate.net The crucial step that distinguishes this compound is the methylation of the hydroxyl group at the C-7 position of the rosmanol molecule. This reaction is catalyzed by a specific O-methyltransferase (OMT).

The final step is the stereospecific formation of the methoxy (B1213986) group at the beta position of the C-7 carbon. This suggests the involvement of a highly specific enzyme capable of recognizing the stereochemistry of the substrate. The degradation of carnosic acid in methanol (B129727) has been shown to produce rosmanol, 7-methoxyrosmanol, and epirosmanol, with the former three being stable end products. researchgate.net This observation supports the proposed biosynthetic sequence where rosmanol is a direct precursor to this compound.

Table 1: Key Intermediates and Transformations in the Biosynthesis of this compound

| Precursor/Intermediate | Transformation | Product |

| Geranylgeranyl Pyrophosphate (GGPP) | Cyclization & Oxidation | Carnosic Acid |

| Carnosic Acid | Oxidation | Carnosol |

| Carnosol | Oxidation/Rearrangement | Rosmanol |

| Rosmanol | Methylation (at C-7 hydroxyl) | This compound |

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of this compound is under tight genetic and molecular control. The expression of the genes encoding the biosynthetic enzymes is likely regulated by a complex network of transcription factors and signaling molecules. While specific regulatory genes for this compound have not been definitively identified, insights can be drawn from studies on the regulation of other secondary metabolite pathways in plants. frontiersin.org

The production of diterpenoids in plants is often induced by various environmental stimuli, such as pathogen attack, UV radiation, or herbivory. These signals are perceived by the plant and transduced through signaling cascades that ultimately lead to the activation of specific transcription factors. These transcription factors, in turn, bind to the promoter regions of the biosynthetic genes, initiating their transcription. nih.gov

For instance, the regulation of terpenoid biosynthesis in other plant species often involves transcription factors from the MYB, bHLH, and WRKY families. frontiersin.org It is plausible that homologous transcription factors regulate the expression of the diterpene synthase, cytochrome P450 monooxygenases, and O-methyltransferases involved in the this compound pathway.

Furthermore, the spatial and temporal accumulation of this compound in different plant tissues suggests a highly regulated expression of the corresponding biosynthetic genes. nih.gov The elucidation of these regulatory mechanisms is an active area of research and could provide strategies for enhancing the production of this and other valuable diterpenoids through metabolic engineering.

Synthetic and Semisynthetic Strategies for 7beta Methoxyrosmanol and Its Analogues

Total Synthesis Approaches to the Diterpene Core of 7beta-Methoxyrosmanol

The total synthesis of a complex natural product like this compound represents a significant challenge in organic chemistry. While a complete total synthesis of this compound itself has not been extensively reported, numerous strategies have been developed for the construction of the core abietane (B96969) diterpene skeleton, which is the foundational structure of this compound. The abietane framework is characterized by a tricyclic system that has been the subject of various synthetic explorations.

One notable approach involves polyene cyclization, a powerful strategy for constructing polycyclic systems. For instance, an indium(III)-catalyzed polyene cyclization of allenes has been successfully employed to create the abietane tricyclic skeleton with excellent stereoselectivity. This method provides a versatile entry point to various abietane-type diterpenoids. Another strategy reports a new route to abietane and podocarpane-type terpenoids starting from labdane (B1241275) diterpenes like (-)-sclareol. A key step in this approach is a manganese(III)-based oxidative free-radical cyclization.

These total synthesis approaches, while not culminating in this compound itself, are crucial for establishing fundamental chemical principles and providing access to the core structure. The complexity and number of steps involved in total synthesis often make it a less practical approach for obtaining large quantities of the final product compared to semisynthesis, especially when a suitable natural precursor is abundant.

Chemical Derivatization and Semisynthesis for Structural Diversification

Semisynthesis, which involves the chemical modification of a readily available natural product, is a more direct and efficient route to this compound and its derivatives. The most common starting material for the semisynthesis of this compound is carnosic acid, an abundant phenolic abietane diterpene found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). biomedres.usebi.ac.uk

The conversion of carnosic acid to this compound proceeds through a series of oxidative and rearrangement steps. Carnosic acid is unstable and can be easily oxidized to form derivatives like carnosol (B190744) and rosmanol (B1679572). biomedres.us Specifically, minor diterpenes such as rosmanol and 7-methoxyrosmanol have been efficiently obtained from carnosic acid. biomedres.us The formation of rosmanol from carnosol involves hydroxylation at the C-7 position of the lactone ring. mdpi.com Subsequently, this compound, also known as 7-O-methylrosmanol, can be obtained from rosmanol. researchgate.net Another study confirms that carnosol can decompose to form epirosmanol, rosmanol, and 7-methoxyrosmanol. researchgate.net

The key transformation to achieve this compound is the selective methylation of the hydroxyl group at the C-7 position of rosmanol. This derivatization enhances the lipophilicity of the molecule, which can influence its biological activity. The stereochemistry at the C-7 position is crucial, with the beta-orientation of the methoxy (B1213986) group being a defining feature of the target compound.

A variety of other chemical derivatizations have been explored on the abietane core to create structural diversity. For example, new aromatic diterpenes such as 7beta-O-benzylrosmanol and 7beta-O-benzyl-11,12-di-O-methylrosmanol have been obtained by partial synthesis from carnosol. researchgate.net These semisynthetic efforts highlight the versatility of the abietane skeleton for chemical modification.

Table 1: Key Semisynthetic Transformations

| Starting Material | Intermediate | Product | Key Reaction Step |

|---|---|---|---|

| Carnosic Acid | Carnosol | Rosmanol | Oxidation and hydroxylation |

| Rosmanol | - | This compound | Selective methylation |

| Carnosol | - | 7beta-O-Benzylrosmanol | Benzylation |

Design and Generation of this compound Analogue Libraries

The development of analogue libraries is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR). While large-scale combinatorial libraries of this compound have not been extensively documented, the principles of analogue design and generation are evident in the targeted synthesis of various derivatives. The primary goals of creating such analogues are to improve potency, selectivity, and pharmacokinetic properties.

The design of this compound analogues has focused on several key structural regions:

The Catechol Moiety: The phenolic hydroxyl groups at C-11 and C-12 are critical for the antioxidant activity of many abietane diterpenes. Analogues with modified or protected hydroxyl groups, such as 7beta-O-benzyl-11,12-di-O-methylrosmanol, have been synthesized to probe the importance of these functional groups. researchgate.net

The C-7 Position: As demonstrated by the synthesis of this compound itself, the C-7 position is a prime site for derivatization. The introduction of different alkoxy or other functional groups can fine-tune the lipophilicity and steric bulk in this region. For instance, 7-ethoxyrosmanol (B2580148) has been synthesized and evaluated. researchgate.net

The generation of these analogues relies on the semisynthetic strategies described previously, primarily starting from carnosic acid or carnosol. researchgate.net By systematically varying the substituents at these key positions, researchers can build a collection of related compounds. The biological evaluation of these focused libraries provides valuable insights into the structural requirements for a desired biological effect. For example, the evaluation of a series of semisynthetic diterpenes derived from carnosol for cytotoxic and antimicrobial activities helps to establish clear SAR. researchgate.net

Table 2: Examples of Synthesized this compound Analogues and Related Derivatives

| Compound | Starting Material | Purpose of Synthesis |

|---|---|---|

| 7beta-O-Benzylrosmanol | Carnosol | Explore effect of bulky group at C-7 |

| 7beta-O-Benzyl-11,12-di-O-methylrosmanol | Carnosol | Investigate role of catechol hydroxyls |

| 7-Ethoxyrosmanol | Rosmanol | Evaluate effect of different alkoxy groups at C-7 |

| Sagequinone methide A | Rosmanol | Create novel oxidized derivatives |

| 7alpha-Thiophenylcarnosic acid | Carnosol | Introduce sulfur-containing functionalities |

Molecular Mechanisms of Action of 7beta Methoxyrosmanol

Identification of Cellular and Subcellular Targets

There is currently no scientific literature that identifies the specific cellular or subcellular targets of 7beta-Methoxyrosmanol. While studies on the parent compound, rosmanol (B1679572), suggest general anti-inflammatory and antioxidant activities, the precise molecular machinery within the cell that this compound interacts with remains unknown.

Elucidation of Specific Protein-Ligand Interactions

Detailed studies elucidating the specific protein-ligand interactions of this compound are not present in the available scientific literature. While inverse molecular docking studies have been performed for rosmanol to predict potential protein targets, this data does not extend to its 7beta-methoxy derivative. The specific binding sites and the nature of the molecular interactions between this compound and any protein targets are yet to be determined.

Modulation of Intracellular Signaling Pathways and Gene Expression

Information regarding the specific modulation of intracellular signaling pathways and gene expression by this compound is not available. Research on rosmanol has indicated that it can inhibit the lipopolysaccharide-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This is achieved by downregulating several signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and CCAAT/enhancer-binding protein (C/EBP) pathways. Rosmanol is also suggested to interfere with the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. However, it is crucial to note that these findings pertain to rosmanol, and it is not scientifically accurate to directly extrapolate these mechanisms to this compound without specific experimental evidence. The presence of the 7beta-methoxy group could significantly alter the compound's biological activity and its interaction with cellular components.

Further research is required to specifically investigate the molecular mechanisms of this compound to understand its cellular targets, protein interactions, and its effects on signaling pathways and gene expression.

Structure Activity Relationship Sar Studies of 7beta Methoxyrosmanol Analogues

Systematic Modification of 7beta-Methoxyrosmanol Scaffolds

The foundation of SAR studies lies in the systematic chemical modification of a lead compound's molecular framework, or scaffold, to observe the resulting changes in biological activity. oncodesign-services.comgardp.org For this compound, this involves altering various functional groups and structural elements to probe their importance.

Researchers have synthesized a range of analogues by targeting specific sites on the abietane (B96969) diterpene skeleton. These modifications often include:

Alterations to the Aromatic Ring: The catechol group (two adjacent hydroxyl groups) on the aromatic ring is a common target for modification. Studies on related abietane diterpenoids have shown that the presence and position of these hydroxyl groups are crucial for antioxidant activity. mdpi.com Modification by methylation or other substitutions can significantly impact this property. For instance, the conversion of a catechol to a quinone has been shown to enhance antimicrobial activity in some abietane diterpenes. rsc.org

Modification of the Isopropyl Group: The isopropyl group attached to the aromatic ring is another site for structural variation. Changes in the size and lipophilicity of this group can influence how the molecule interacts with its biological target.

Lactone Ring Modifications: The lactone ring is another critical pharmacophore. Opening the lactone or introducing different substituents can lead to significant changes in biological effects.

These systematic modifications allow medicinal chemists to build a comprehensive picture of which parts of the this compound scaffold are essential for its biological actions. oncodesign-services.com

Correlation Between Structural Features and Preclinical Biological Activities

Once a library of this compound analogues is synthesized, each compound undergoes biological testing to determine its activity. By comparing the activity of the analogues to that of the parent compound, researchers can establish clear correlations between specific structural features and their preclinical biological effects.

Key findings from SAR studies on abietane diterpenes, the class to which this compound belongs, have revealed several important correlations:

Antioxidant Activity: The presence of a free catechol group in the aromatic ring is strongly associated with potent antioxidant activity. mdpi.comrsc.org These hydroxyl groups can donate hydrogen atoms to neutralize free radicals. The formation of a more stable quinone derivative after radical scavenging further contributes to this effect. mdpi.com

Antimicrobial Activity: For antimicrobial action against Gram-positive bacteria, a free catechol group appears to be essential. rsc.org Furthermore, the oxidation of this catechol to a quinone can enhance this activity. rsc.org

Cytotoxic and Anti-inflammatory Activities: SAR studies on cassane diterpenoids, which share some structural similarities with abietanes, have indicated that modifications at certain positions, such as the C-14 methyl group, may not be critical for cytotoxic and anti-inflammatory effects. researchgate.net However, the presence of a hydrogen bond acceptor at other positions, like C-6, and an intact furan (B31954) or benzofuran (B130515) moiety can be crucial. researchgate.net

These correlations provide a roadmap for designing new analogues with enhanced or more specific biological activities.

Below is an interactive data table summarizing the relationship between structural features of abietane diterpenes and their observed biological activities.

| Structural Feature | Biological Activity | Effect of Modification | Reference |

| Free Catechol Group | Antioxidant | Essential for activity; methylation or removal diminishes activity. | mdpi.comrsc.org |

| Free Catechol Group | Antimicrobial (Gram-positive) | Essential for activity. | rsc.org |

| Quinone Formation | Antimicrobial | Enhanced activity compared to the catechol form. | rsc.org |

| C-6 Hydrogen Bond Acceptor | Cytotoxic/Anti-inflammatory | Important for activity in related diterpenoids. | researchgate.net |

| Intact Furan/Benzofuran Moiety | Cytotoxic/Anti-inflammatory | Important for activity in related diterpenoids. | researchgate.net |

Computational SAR Modeling and Predictive Analytics

In recent years, computational methods have become an indispensable tool in drug discovery and SAR studies. These in silico approaches complement experimental work by providing insights into the molecular interactions that govern biological activity and by predicting the properties of yet-to-be-synthesized compounds.

Molecular Docking: This technique simulates the binding of a ligand (the this compound analogue) to the active site of a biological target, such as an enzyme or receptor. By predicting the binding affinity and orientation, docking studies can help to explain the observed SAR and guide the design of more potent inhibitors. For example, docking simulations have been used to understand how rosmarinic acid derivatives interact with and inhibit the aggregation of amyloid-β peptides. core.ac.uk

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new analogues before they are synthesized, saving time and resources.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. Pharmacophore models derived from a set of active compounds can be used to screen large virtual libraries of molecules to identify new potential hits.

Computational SAR modeling allows for the rapid evaluation of a large number of virtual analogues, prioritizing the most promising candidates for synthesis and biological testing. This iterative cycle of design, prediction, synthesis, and testing accelerates the process of lead optimization and the development of new therapeutic agents based on the this compound scaffold.

Preclinical Biological Activities of 7beta Methoxyrosmanol

Antioxidant Activity and Oxidative Stress Modulation

The capacity of a compound to counteract oxidative damage is a crucial aspect of its potential biological activity. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions. nibn.go.jpmedchemexpress.commdpi.com Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular antioxidant defense systems. mdpi.com

In preclinical evaluations, 7beta-methoxyrosmanol has demonstrated antioxidant properties. One study compared its activity to other well-known antioxidant compounds using the Rancimat test, a method to determine the oxidation stability of oils and fats. The results indicated that while carnosic acid was the most potent antioxidant among the tested compounds, this compound exhibited notable activity. nih.gov Its relative antioxidant activity was found to be higher than that of carnosol (B190744), another related diterpene. nih.gov

Table 1: Relative Antioxidant Activity of this compound and Related Compounds

| Compound | Relative Antioxidant Activity (Rancimat Test) |

| Carnosic Acid | 1.0 |

| This compound | 0.52 |

| Carnosol | 0.4 |

| 12-O-Methyl Carnosic Acid | ~0 |

This table presents the relative antioxidant activity of selected compounds as determined by the Rancimat test at 100°C. Data sourced from Functional Foods: Biochemical and Processing Aspects. nih.gov

Anti-proliferative and Apoptosis-Inducing Effects in Preclinical Cell Models (e.g., neuroblastoma)

The search for novel compounds that can inhibit the growth of cancer cells (anti-proliferative effects) and induce programmed cell death (apoptosis) is a cornerstone of oncology research. mhmedical.commdpi.com Preclinical studies often utilize cancer cell lines to screen for these effects. nih.govmdpi.comsemanticscholar.org Neuroblastoma, a common childhood cancer arising from neural crest cells, is one such area of investigation where new therapeutic strategies are sought. mdpi.comwellcomeopenresearch.orgnih.govcancer.gov

Currently, there is a lack of specific preclinical research in the available scientific literature detailing the anti-proliferative and apoptosis-inducing effects of this compound, particularly in neuroblastoma cell models. While related compounds like rosmanol (B1679572) have been shown to induce apoptosis in other cancer cell lines, such as breast cancer, through the regulation of signaling pathways like PI3K/AKT and STAT3/JAK2, similar studies on this compound are not extensively documented. nih.gov Therefore, its potential efficacy in inhibiting cancer cell growth or inducing apoptosis remains an area for future investigation.

Other Investigated Bioactivities in in vitro or ex vivo Systems (e.g., osteoclast pathway regulation)

Beyond antioxidant and potential anti-cancer activities, scientific inquiry often explores other biological effects of natural compounds. One such area is the regulation of bone metabolism, which involves a delicate balance between bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts). elifesciences.org The dysregulation of osteoclast activity can lead to various bone diseases. scirp.org The RANKL/RANK/OPG signaling pathway is a critical regulator of osteoclast differentiation and activation. nih.govwikipedia.orgmdpi.comnih.gov

Based on the available scientific literature, there are no specific preclinical studies investigating the effects of this compound on osteoclast pathway regulation. Research on how various compounds modulate osteoclast differentiation and function is an active field, with studies exploring the effects of different molecules on RANKL-induced osteoclastogenesis in cell lines like RAW 264.7. plos.org However, the specific role, if any, of this compound in these processes has not been reported. This represents another potential avenue for future preclinical research to determine if this compound has any influence on bone cell biology.

Preclinical Pharmacokinetic and Metabolic Profiling of 7beta Methoxyrosmanol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Organisms

While specific studies exclusively detailing the ADME properties of 7beta-methoxyrosmanol are limited, valuable insights can be drawn from research on structurally related compounds, particularly rosmanol (B1679572), which is also a major phenolic diterpene found in rosemary extracts.

Following oral administration of rosemary extract to rats, various diterpenes, including rosmanol, have been detected in plasma, indicating that these compounds are absorbed from the gastrointestinal tract. nih.govmdpi.com A study involving the oral administration of a rosemary extract to Zucker rats demonstrated that metabolites of major diterpenoids were detectable in plasma as early as 25 minutes post-administration, suggesting rapid absorption. nih.gov The same study also found that these compounds and their metabolites remained at substantial concentrations in the intestine, liver, and plasma for several hours, indicating systemic distribution. nih.gov

In a pharmacokinetic study in rats that were administered a rosemary extract orally, key parameters for rosmanol were determined. mdpi.com These findings, while not specific to this compound, provide a reasonable approximation of its expected pharmacokinetic behavior due to structural similarities.

| Dose Group | Cmax (ng/mL) | Tmax (h) |

|---|---|---|

| Low | 77.20 ± 10.54 | 0.25 ± 0.00 |

| Medium | 187.9 ± 75.9 | 0.20 ± 0.18 |

| High | 633.4 ± 118.5 | 0.55 ± 0.27 |

Data from a pharmacokinetic study of rosmanol in rats following oral administration of Rosmarinus officinalis L. extract. mdpi.com Cmax represents the maximum plasma concentration, and Tmax is the time at which Cmax is reached.

The distribution of related diterpenes has also been investigated. Following oral administration of a rosemary extract to rats, small quantities of carnosic acid and trace amounts of its main metabolites were detected in the brain, suggesting that some related diterpenes or their metabolites can cross the blood-brain barrier. nih.gov Given the lipophilic nature of diterpenoids, some level of tissue distribution for this compound can be anticipated.

The metabolism of these compounds is extensive, with glucuronidation being a primary pathway. nih.govmdpi.comumh.es The main route of elimination for carnosic acid, a precursor to rosmanol, has been reported to be the feces. cir-safety.org It is plausible that this compound follows a similar excretion pattern.

Metabolite Identification and Biotransformation Pathways in Preclinical Models

The biotransformation of this compound is expected to follow pathways similar to other phenolic diterpenes found in rosemary. In vivo studies in rats have consistently shown that glucuronidation is a major metabolic pathway for compounds like rosmanol. nih.govmdpi.comumh.es

After oral administration of a rosemary extract to Zucker rats, a comprehensive metabolic profile was established. nih.gov The primary metabolites identified in the intestine, liver, and plasma were glucuronide conjugates of major diterpenes, including rosmanol. nih.govumh.es This indicates that after absorption, these compounds undergo significant phase II metabolism.

The identified metabolites for the closely related compound, rosmanol, in preclinical models are summarized below, providing a strong indication of the likely metabolites for this compound.

| Parent Compound | Metabolite | Metabolic Pathway | Biological Matrix |

|---|---|---|---|

| Rosmanol | Rosmanol glucuronide | Glucuronidation | Intestine, Liver, Plasma |

Identified metabolites of rosmanol in rats following oral administration of a rosemary extract. nih.govumh.es

The primary biotransformation pathway for rosmanol and, by extension, likely for this compound, involves the conjugation of a glucuronic acid moiety to one of the phenolic hydroxyl groups. This process increases the water solubility of the compound, facilitating its excretion from the body. Other potential metabolic reactions for phenolic diterpenes include oxidation and methylation. mdpi.com

Physiologically-Based Pharmacokinetic (PBPK) Modeling for Preclinical Data Analysis and Cross-Species Translation

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the ADME of a compound in different species. nih.govresearchgate.netallucent.com These models integrate physicochemical properties of the drug with physiological and anatomical data of the species to simulate the concentration-time profiles of a substance in various tissues and organs. nih.govallucent.com

While no specific PBPK models for this compound have been reported in the literature, the general framework of PBPK modeling is highly applicable to this class of compounds. A PBPK model for a diterpenoid like this compound would be constructed using a "bottom-up" approach, incorporating in vitro data on its solubility, permeability, plasma protein binding, and metabolic stability. nih.gov

The key components of a PBPK model for this compound would include:

System Data: Anatomical and physiological parameters of the preclinical species (e.g., organ volumes, blood flow rates).

Drug-Specific Data: Physicochemical properties (e.g., molecular weight, logP, pKa) and in vitro ADME data (e.g., intestinal permeability, metabolic clearance from liver microsomes).

Model Structure: A set of mathematical equations describing the movement and transformation of the compound within the interconnected organ compartments.

PBPK models can be used to:

Estimate the pharmacokinetic profile of a compound from its preclinical ADME data. nih.gov

Predict tissue distribution and concentration at the site of action.

Simulate the effects of different dosing regimens and routes of administration. nih.gov

Facilitate cross-species scaling of pharmacokinetic parameters from preclinical species to humans. epa.govcrimsonpublishers.comnih.govnih.gov This is crucial for predicting the first-in-human dose.

The development of a PBPK model for this compound would be a valuable asset in its preclinical development, allowing for a more mechanistic understanding of its pharmacokinetic behavior and improving the translation of preclinical findings to potential clinical applications.

Ecological Roles and Chemoecological Aspects of 7beta Methoxyrosmanol

Role of 7beta-Methoxyrosmanol as a Plant Secondary Metabolite

This compound is a phenolic diterpene that belongs to the broad class of plant secondary metabolites. invivochem.com Unlike primary metabolites, which are essential for the basic growth and development of a plant, secondary metabolites are specialized compounds that mediate the plant's interactions with its environment. nih.govslideshare.net These molecules are not ubiquitous but are often specific to certain plant families or species, where they perform a variety of ecological functions. nih.gov

The production of secondary metabolites, including this compound, is a key strategy for plants to survive and compete. encyclopedia.pubtaylorfrancis.com These compounds can act as defense agents, signaling molecules, or attractants. nih.gov this compound has been identified in several plant species, particularly within the Lamiaceae family. Its presence in these plants suggests a defined role in their ecological niche.

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Reference |

|---|---|---|

| Salvia dorrii | Lamiaceae | invivochem.com |

| Salvia abrotanoides | Lamiaceae | invivochem.com |

| Salvia officinalis | Lamiaceae | nih.gov |

| Lepechinia urbanii | Lamiaceae | nih.gov |

The biosynthesis of such compounds is often induced or enhanced in response to environmental stressors, which can be biotic, like attacks from herbivores and pathogens, or abiotic. encyclopedia.pub As a diterpenoid, this compound is part of a large and diverse group of secondary metabolites known for their significant biological activities. researchgate.net

Interactions with Herbivores and Pathogens

A primary function of plant secondary metabolites is defense against herbivores and pathogens. nih.govmpg.de The chemical properties of these compounds can render plant tissues unpalatable, toxic, or otherwise harmful to consumers and invaders. Diterpenoids, as a class, are frequently cited for their antifeedant and antimicrobial properties. researchgate.netchemfaces.comchemfaces.com

Interaction with Pathogens: Research has pointed to the potential of this compound as a specific inhibitor of viral proteins. A notable finding is its interaction with the I7L protein of the monkeypox virus. The I7L protein is a cysteine protease that is essential for viral replication, making it a key target for antiviral compounds. researchgate.netresearchgate.net Computational studies have shown that this compound exhibits a strong binding affinity for this viral enzyme, suggesting it could disrupt the virus's life cycle. researchgate.netresearchgate.net

Table 2: Investigated Pathogen Interaction with this compound

| Pathogen | Target Protein | Mechanism of Action | Finding | Reference |

|---|

Interaction with Herbivores: While direct studies on the effects of isolated this compound on specific herbivores are limited, the known roles of related diterpenes provide significant context. Many diterpenoids function as toxins or deterrents to insect herbivores. mpg.denih.gov Furthermore, research has identified a specific biochemical target for this compound: it has been shown to inhibit the enzyme diacylglycerol O-acyltransferase-1 (DGAT1). researchgate.net DGAT1 is a key enzyme in the synthesis of triacylglycerols (fats), and its inhibition could have significant metabolic consequences for any organism ingesting it, potentially acting as a defense mechanism against herbivores. researchgate.net The high structural diversity of plant metabolites often leads to complex interactions, where the presence of one compound can influence the bioactivity of another. frontiersin.org

Contribution to Plant Chemical Communication and Allelopathy

Plants communicate and compete with each other through the release of chemical signals, a process that includes allelopathy—the chemical inhibition of one plant by another. nih.govresearchgate.net Secondary metabolites are the primary agents in these interactions, released from roots, leaves, and other tissues into the surrounding environment. frontiersin.org

Diterpenoids have been identified as having allelopathic effects in various plant species. researchgate.net These compounds can leach into the soil or be released as volatiles, affecting the germination and growth of neighboring competitor plants. For example, the moss Rhynchostegium pallidifolium releases the compound 3-hydroxy-β-ionone, which inhibits the growth of cress seedlings, allowing the moss to form pure colonies. nih.gov This provides a clear model for how a secreted secondary metabolite can establish dominance in an ecosystem. nih.gov

While the class of compounds to which this compound belongs is known for such activities, direct experimental evidence confirming its specific role as an allelopathic agent or as a signal in plant-plant communication is not yet extensively documented. However, the presence of this compound in plants that often grow in dense stands suggests that a potential role in mediating interactions with neighboring plants is plausible and warrants further investigation. researchgate.netresearchgate.net The release of herbivore-induced plant volatiles (HIPVs) is another form of chemical communication, used to signal to other plants and to attract natural enemies of the herbivores. wur.nlnih.gov The potential involvement of this compound in these complex signaling networks remains an area for future research.

Future Research Directions for 7beta Methoxyrosmanol

Unraveling Novel Biosynthetic Enzymes and Pathways

The biosynthesis of abietane-type diterpenoids, including 7beta-methoxyrosmanol, in Salvia species is a complex process involving multiple enzymatic steps. nih.govmdpi.com The proposed pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form precursors like copalyl diphosphate (CDP) and miltiradiene. plos.org Subsequent oxidations and modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s), lead to the formation of a diverse array of diterpenes. nih.govplos.org

Future research should focus on identifying and characterizing the specific enzymes responsible for the later, more specialized steps in the biosynthesis of this compound. While enzymes for the initial steps have been identified in related pathways, the precise enzymes that catalyze the methoxylation at the C7 position of the rosmanol (B1679572) skeleton are yet to be fully elucidated. plos.orgbiomedres.us Transcriptomic and metabolomic analyses of Salvia species known to produce this compound can help identify candidate genes. nih.govoup.com Functional characterization of these candidate enzymes through in vitro assays and heterologous expression systems will be crucial to confirm their roles. mdpi.comiomcworld.com

Table 1: Key Areas for Biosynthetic Pathway Research

| Research Area | Objective | Methodologies |

| Enzyme Discovery | Identify and isolate novel enzymes (e.g., methyltransferases, hydroxylases) involved in the this compound pathway. | Transcriptome analysis, proteomic studies, gene cloning, and functional expression. mdpi.commdpi.com |

| Pathway Elucidation | Map the complete biosynthetic route from primary metabolites to this compound. | Isotopic labeling studies, metabolic profiling of engineered organisms. nih.gov |

| Regulatory Mechanisms | Understand the genetic and environmental factors that regulate the production of this compound in plants. | Gene expression analysis under different conditions, identification of transcription factors. nih.govnih.gov |

Exploration of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of diterpenes like this compound presents a significant challenge for total chemical synthesis. researchgate.netnih.gov However, the ability to synthesize this compound and its analogues is critical for several reasons. It provides a reliable source of the compound for biological testing, independent of the complexities of natural extraction. Furthermore, synthetic chemistry allows for the creation of novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. escholarship.orgchemrxiv.org

Future synthetic efforts could explore more convergent and efficient routes to the abietane (B96969) core. researchgate.netresearchgate.net The development of stereoselective methods for introducing the various oxygen functionalities and the methoxy (B1213986) group at the C7 position will be particularly important. Semisynthetic approaches, starting from more abundant natural diterpenes like carnosic acid, have been shown to be a viable strategy for producing rosmanol and its derivatives and should be further explored for this compound. biomedres.usacs.org This can provide an efficient pathway to a range of analogues for structure-activity relationship (SAR) studies. google.com

Deepening Understanding of Molecular Target Engagement and Polypharmacology

Preliminary in silico studies have suggested potential molecular targets for this compound, such as the I7L cysteine protease of the monkeypox virus. mednexus.orgresearchgate.net However, a comprehensive understanding of its molecular interactions is still lacking. The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a key feature of many natural products. It is plausible that this compound also exhibits such behavior.

Future research should employ a combination of computational and experimental approaches to identify and validate the molecular targets of this compound. Techniques such as inverse molecular docking can predict potential binding partners. nih.gov These predictions can then be validated through in vitro binding assays and enzymatic activity assays. Understanding the polypharmacology of this compound will be crucial for elucidating its mechanism of action and for predicting both its therapeutic effects and potential side effects.

Integration of Omics Technologies in Mechanistic Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level approach to understanding the biological effects of natural compounds. mdpi.comoup.comfrontiersin.org By simultaneously measuring changes in thousands of genes, proteins, and metabolites, these technologies can provide a comprehensive picture of the cellular response to this compound. nih.govfrontiersin.org

Future studies should integrate these multi-omics platforms to investigate the mechanisms of action of this compound. For instance, treating cells with the compound and then performing transcriptomic analysis can reveal which signaling pathways are affected. frontiersin.org Proteomic analysis can identify changes in protein expression and post-translational modifications, while metabolomic analysis can shed light on alterations in cellular metabolism. mdpi.com The integration of these datasets will provide a holistic view of the compound's effects and help to generate new hypotheses about its molecular targets and therapeutic potential. frontiersin.org

Expanding Preclinical Efficacy Studies in Diverse Disease Models

While some biological activities of related compounds like rosmanol have been reported, including anti-inflammatory and anticancer effects, dedicated preclinical studies on this compound are limited. herbmedpharmacol.comnih.gov Initial computational findings suggest its potential as an antiviral agent. mednexus.org

It is essential to expand preclinical efficacy studies of this compound in a variety of disease models. This should include in vitro studies using different cell lines to assess its activity against a range of diseases, such as various cancers, inflammatory conditions, and viral infections. Promising in vitro results should be followed up with in vivo studies in relevant animal models to evaluate efficacy, pharmacokinetics, and biodistribution. These preclinical studies are a critical step in translating basic research findings into potential therapeutic applications.

Biotechnological Production and Sustainable Sourcing

The natural abundance of this compound in plants is often low, making extraction an inefficient and unsustainable method for large-scale production. acs.org Biotechnological approaches offer a promising alternative for the sustainable production of this and other valuable diterpenoids. frontiersin.orgnih.gov

Future research should focus on metabolic engineering of microorganisms, such as Escherichia coli or yeast, or plant cell cultures to produce this compound. pnas.orgresearchgate.net This involves introducing the biosynthetic genes for the compound into a host organism and optimizing the metabolic pathways to enhance yield. mdpi.comthieme-connect.comacs.org Strategies could include overexpressing key enzymes, silencing competing pathways, and optimizing fermentation or culture conditions. nih.govfrontiersin.orgfrontiersin.org Concurrently, efforts should be made to ensure the sustainable sourcing of the original plant material for research and initial development, potentially through the cultivation of high-yielding plant varieties and the use of sustainable agricultural practices. valuemarketresearch.comgreenskybio.comnativeextracts.comdatahorizzonresearch.comumn.edu

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.